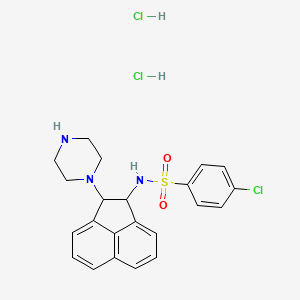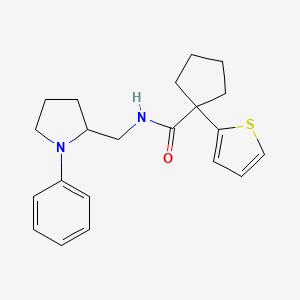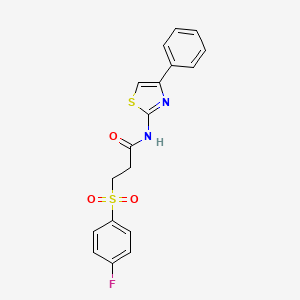![molecular formula C8H13N3O2 B2909223 2-[(2R,4S)-4-methoxypyrrolidin-2-yl]-5-methyl-1,3,4-oxadiazole CAS No. 1932574-68-9](/img/structure/B2909223.png)
2-[(2R,4S)-4-methoxypyrrolidin-2-yl]-5-methyl-1,3,4-oxadiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(2R,4S)-4-methoxypyrrolidin-2-yl]-5-methyl-1,3,4-oxadiazole is an intriguing compound known for its significant application potential across various scientific fields. Comprising a pyrrolidinyl group, an oxadiazole ring, and a methoxy group, this compound showcases unique structural properties that influence its reactivity and utility.
准备方法
Synthetic Routes and Reaction Conditions
To synthesize 2-[(2R,4S)-4-methoxypyrrolidin-2-yl]-5-methyl-1,3,4-oxadiazole, a common approach involves the cyclization of relevant intermediates under specific reaction conditions. The synthesis typically starts with the preparation of a methoxypyrrolidine derivative, which is subsequently reacted with precursors leading to the formation of the oxadiazole ring.
Industrial Production Methods
Industrially, the production of this compound can leverage high-throughput methods, optimizing yields through controlled reaction conditions, such as temperature, pressure, and catalysts. The scalability of its synthesis is crucial for its widespread application in research and industry.
化学反应分析
Types of Reactions It Undergoes
2-[(2R,4S)-4-methoxypyrrolidin-2-yl]-5-methyl-1,3,4-oxadiazole can participate in various chemical reactions, including:
Oxidation: : Undergoes oxidation to introduce additional functional groups or alter existing ones.
Reduction: : Can be reduced to form simpler compounds or intermediates.
Substitution: : Takes part in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Reagents such as strong oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., ammonia) are commonly employed in these reactions. Conditions such as solvent choice, temperature, and reaction time are meticulously optimized to drive the reactions efficiently.
Major Products Formed from These Reactions
The products formed from these reactions vary depending on the specific reaction pathways but can include oxidized derivatives, reduced fragments, or substituted analogs of the original compound.
科学研究应用
2-[(2R,4S)-4-methoxypyrrolidin-2-yl]-5-methyl-1,3,4-oxadiazole finds extensive use in various scientific disciplines:
Chemistry: : Serves as an intermediate in the synthesis of complex molecules, including pharmaceuticals and agrochemicals.
Biology: : Utilized in biochemical assays and as a probe in studying molecular interactions and cellular pathways.
Medicine: : Explored for its therapeutic potential in treating neurological disorders and infections.
Industry: : Incorporated in the development of novel materials, including polymers and specialty chemicals.
作用机制
The compound exerts its effects through interaction with specific molecular targets, often involving enzyme inhibition or receptor binding. By modulating these targets, it can influence biological pathways, leading to desired therapeutic or biochemical outcomes. Detailed mechanistic studies elucidate these interactions, helping to refine its applications.
相似化合物的比较
When compared to other similar compounds, 2-[(2R,4S)-4-methoxypyrrolidin-2-yl]-5-methyl-1,3,4-oxadiazole stands out for its unique combination of structural features and reactivity. Similar compounds might include other oxadiazole derivatives or pyrrolidine-containing molecules. The distinct functional groups and stereochemistry of this compound afford it unique properties that can be leveraged in its various applications.
This compound's fascinating chemistry and wide-ranging applications make it a valuable subject of study in the scientific community. What aspect of this compound caught your interest?
属性
IUPAC Name |
2-[(2R,4S)-4-methoxypyrrolidin-2-yl]-5-methyl-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O2/c1-5-10-11-8(13-5)7-3-6(12-2)4-9-7/h6-7,9H,3-4H2,1-2H3/t6-,7+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDJBINOWWIXZQF-NKWVEPMBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)C2CC(CN2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN=C(O1)[C@H]2C[C@@H](CN2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-(4-nitrophenyl)dihydro-1H-[1,3]oxazolo[3,4-c][1,3]oxazole](/img/structure/B2909140.png)
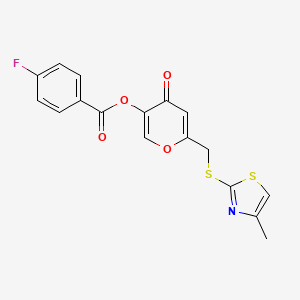
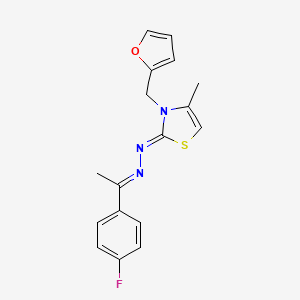
![3-[(5E)-5-[(3-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B2909143.png)
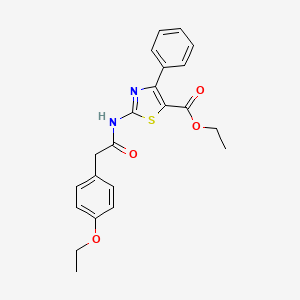
![Methyl 2-[(chloroacetyl)amino]-4-(2,5-dimethylphenyl)thiophene-3-carboxylate](/img/structure/B2909145.png)
![N-(4-bromophenyl)-3-[(2,4-dichlorophenyl)methoxy]thiophene-2-carboxamide](/img/structure/B2909150.png)
![N-(1-(6-(2-fluorophenyl)pyridazin-3-yl)pyrrolidin-3-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2909151.png)
![(4-((4-Chlorophenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)(3-methyl-4-nitrophenyl)methanone](/img/structure/B2909153.png)

![5-CHLORO-N-(4,5-DIMETHYL-1,3-BENZOTHIAZOL-2-YL)-2-METHOXY-N-[3-(MORPHOLIN-4-YL)PROPYL]BENZAMIDE HYDROCHLORIDE](/img/structure/B2909155.png)
